3-Heptanone, 4-methyl-6-oxiranyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanone, 4-methyl-6-oxiranyl-: is an organic compound with the molecular formula C10H18O2. It is a ketone with an oxiranyl group (epoxide) and a methyl group attached to the heptanone backbone. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 4-methyl-6-oxiranyl- can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-heptanone with an epoxidizing agent to introduce the oxiranyl group. The reaction conditions typically include the use of a strong base and an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of 3-Heptanone, 4-methyl-6-oxiranyl- may involve large-scale epoxidation processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptanone, 4-methyl-6-oxiranyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxiranyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxiranyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ketones and alcohols .
Wissenschaftliche Forschungsanwendungen
3-Heptanone, 4-methyl-6-oxiranyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-Heptanone, 4-methyl-6-oxiranyl- involves its interaction with specific molecular targets and pathways. The oxiranyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This interaction can affect various biological processes, including signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptanone, 6-methyl-: Similar in structure but lacks the oxiranyl group.
4-Methyl-3-heptanol: Contains a hydroxyl group instead of a ketone.
4-Methyl-3-heptanone: Lacks the oxiranyl group but has a similar backbone.
Uniqueness
3-Heptanone, 4-methyl-6-oxiranyl- is unique due to the presence of both a ketone and an oxiranyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
63324-22-1 |
---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-methyl-6-(oxiran-2-yl)heptan-3-one |
InChI |
InChI=1S/C10H18O2/c1-4-9(11)7(2)5-8(3)10-6-12-10/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
LQHJAQYQAYERCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)CC(C)C1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.